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Compound of Interest

Compound Name:
1-(2-Amino-4-

methylphenyl)ethanone

Cat. No.: B045005 Get Quote

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a

molecule. The infrared spectrum of 2-amino-4-methylacetophenone is characterized by the

vibrational frequencies of its key structural components: the amino group (-NH₂), the methyl

group (-CH₃), the acetyl group (-COCH₃), and the substituted aromatic ring.

Table 1: Predicted FT-IR Absorption Bands for 2-amino-4-methylacetophenone
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3450-3300 Medium

N-H stretching

(asymmetric and

symmetric)

Primary Amine (-NH₂)

3100-3000 Medium C-H stretching Aromatic Ring

3000-2850 Medium C-H stretching Methyl Group (-CH₃)

1680-1660 Strong C=O stretching Aryl Ketone (-COCH₃)

1625-1575 Medium-Strong N-H bending Primary Amine (-NH₂)

1600-1475 Medium-Weak C=C stretching Aromatic Ring

1470-1430 Medium
C-H bending

(asymmetric)
Methyl Group (-CH₃)

1360-1355 Medium
C-H bending

(symmetric)
Methyl Group (-CH₃)

1320-1210 Strong C-N stretching Aromatic Amine

900-675 Strong
C-H out-of-plane

bending
Aromatic Ring

Note: These are predicted ranges. Actual peak positions may vary based on the molecular

environment and sample state.

For a practical comparison, the experimental FT-IR data for a closely related compound, 4-

aminoacetophenone, shows characteristic peaks for the amino group (N-H stretching) around

3410 cm⁻¹ and 3216 cm⁻¹, a strong carbonyl (C=O) stretch at approximately 1679 cm⁻¹, and

N-H bending around 1619 cm⁻¹.[1]

Comparison with Alternative Analytical Techniques
While FT-IR is excellent for functional group identification, a comprehensive structural

elucidation requires complementary techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: Would reveal the number of chemically distinct protons and their neighboring

environments. For 2-amino-4-methylacetophenone, one would expect distinct signals for the

amino protons, the aromatic protons (with specific splitting patterns indicating their relative

positions), the methyl protons of the acetyl group, and the protons of the methyl group on the

ring.

¹³C NMR: Would show signals for each unique carbon atom, including the carbonyl carbon,

the carbons of the aromatic ring, and the methyl carbons.

Table 2: Comparison of Spectroscopic Data for Methylacetophenone Isomers

Technique
2-
Methylacetopheno
ne

4-
Methylacetopheno
ne

Predicted 2-amino-
4-
methylacetopheno
ne

¹H NMR (δ, ppm)

Aromatic H: 7.21-7.66

(m, 4H), Acetyl CH₃:

2.54, Ring CH₃:

2.51[2]

Aromatic H: 7.25 (d,

2H), 7.86 (d, 2H),

Acetyl CH₃: 2.57, Ring

CH₃: 2.41[2]

Aromatic H: ~6.5-7.8,

Amino NH₂: ~4.0-5.0

(broad), Acetyl CH₃:

~2.5, Ring CH₃: ~2.3

¹³C NMR (δ, ppm)

Carbonyl C: 201.2,

Aromatic C: 125.6-

138.4, Acetyl CH₃:

29.6, Ring CH₃:

21.4[2]

Carbonyl C: 198.0,

Aromatic C: 128.4-

143.9, Acetyl CH₃:

26.5, Ring CH₃:

21.6[2][3]

Carbonyl C: ~197,

Aromatic C: ~115-

150, Acetyl CH₃: ~26,

Ring CH₃: ~21

Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.

For 2-amino-4-methylacetophenone (C₉H₁₁NO), the molecular weight is 149.19 g/mol .

Table 3: Key Mass Spectral Peaks for Acetophenone Derivatives
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m/z Value
Ion
Assignment

4-
Methylacetoph
enone[4]

4-
Aminoacetoph
enone[5]

Predicted for
2-amino-4-
methylacetoph
enone

149 [M]⁺ - - Molecular Ion

135 [M]⁺ - Molecular Ion -

134 [M]⁺ Molecular Ion - -

134 [M-CH₃]⁺ - -
Loss of methyl

from acetyl

120 [M-NH]⁺ - [M-NH]⁺ -

119 [M-CH₃]⁺
[M-CH₃]⁺ (Base

Peak)
- -

92 [C₆H₆N]⁺ - Fragment
Aromatic amine

fragment

43 [CH₃CO]⁺ Acetyl cation Acetyl cation Acetyl cation

UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in

conjugated systems. The presence of the aromatic ring and the carbonyl group in 2-amino-4-

methylacetophenone will result in characteristic absorptions in the UV region. The amino group,

being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption

maxima compared to unsubstituted acetophenone. For acetophenone, characteristic

absorption bands are observed around 240 nm and 280 nm.[6] The addition of an amino group

can shift these to longer wavelengths.[7]

Experimental Protocols
Detailed methodologies are crucial for reproducible results.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
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Sample Preparation: A small amount of the solid 2-amino-4-methylacetophenone sample is

placed directly onto the ATR crystal.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to subtract atmospheric contributions (CO₂, H₂O).

Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure

clamp, and the infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the various functional groups.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an

internal standard.[2] The solution is then transferred to an NMR tube.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

Data Processing: The acquired data (Free Induction Decay) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated by plotting

the relative abundance of ions versus their m/z ratio.
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UV-Visible Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or hexane). The concentration is adjusted to ensure the

absorbance falls within the linear range of the instrument (typically < 1.5).

Blank Measurement: A cuvette containing only the solvent is placed in the

spectrophotometer to record a baseline.

Sample Measurement: The cuvette is then filled with the sample solution, and the

absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the

resulting spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of 2-amino-4-methylacetophenone.
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Caption: Workflow for the comprehensive spectroscopic analysis of 2-amino-4-

methylacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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